molecular formula C11H8Cl2N2 B2425776 4,5-Dichloro-6-methyl-2-phenylpyrimidine CAS No. 32832-26-1

4,5-Dichloro-6-methyl-2-phenylpyrimidine

Cat. No.: B2425776
CAS No.: 32832-26-1
M. Wt: 239.1
InChI Key: NFOZYLBNNOYECJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methyl-2-phenylpyrimidine is a versatile pyrimidine-based building block utilized in organic synthesis and medicinal chemistry research. Pyrimidine derivatives are known to be key scaffolds in the development of active pharmaceutical ingredients and agrochemicals . This compound features two chlorine atoms and a phenyl group on the pyrimidine ring, making it a suitable precursor for selective substitution reactions, such as cross-coupling and nucleophilic aromatic substitution, to generate a diverse array of novel compounds for biological screening. Researchers employ this chemical in the exploration of new kinase inhibitors, herbicides, and antiviral agents, given the established role of pyrimidine cores in these domains . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-9(12)10(13)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZYLBNNOYECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating Chemical Reactivity and Mechanistic Pathways of 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reaction Profiles

The presence of two nitrogen atoms in the pyrimidine (B1678525) ring significantly reduces the electron density of the carbon atoms, making the halo-substituted positions electrophilic and thus susceptible to attack by nucleophiles. The SNAr reactions of 4,5-dichloro-6-methyl-2-phenylpyrimidine are characterized by distinct chemoselectivity and regioselectivity, primarily influenced by the positions of the two chlorine atoms.

In the pyrimidine ring system, the reactivity of halogens towards nucleophilic displacement generally follows the order C4(6) > C2 >> C5. This established order is a consequence of the electronic activation provided by the ring nitrogen atoms. For this compound, the chlorine atom at the C-4 position is significantly more activated towards nucleophilic attack than the chlorine at the C-5 position. The two ring nitrogens exert a strong electron-withdrawing effect, which is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, the C-4 position is highly electron-deficient and serves as the primary site for nucleophilic attack.

In contrast, the chlorine atom at the C-5 position is meta to both nitrogen atoms and thus experiences a much weaker activating effect. Nucleophilic displacement at C-5 is therefore kinetically disfavored and requires significantly more forcing reaction conditions. The phenyl group at C-2 and the methyl group at C-6 have a lesser electronic influence on the regioselectivity compared to the powerful directing effect of the ring nitrogens. Therefore, reactions with a single equivalent of a nucleophile are expected to proceed with high regioselectivity at the C-4 position.

PositionRelative Reactivity towards SNArElectronic Justification
C-4HighActivated (para) by two ring nitrogen atoms, rendering it highly electrophilic.
C-5Very LowMinimally activated (meta) by ring nitrogen atoms; displacement is kinetically disfavored.

Given the high electrophilicity of the C-4 position, this compound is an excellent substrate for reactions with various nitrogen-containing nucleophiles. These reactions typically proceed smoothly, often in a polar aprotic solvent and sometimes in the presence of a non-nucleophilic base to neutralize the HCl byproduct, yielding monosubstituted products with high regioselectivity.

Amines and Anilines: Primary and secondary aliphatic amines, as well as anilines, are expected to readily displace the C-4 chlorine to afford the corresponding 4-amino-5-chloro-6-methyl-2-phenylpyrimidine derivatives. The reaction conditions can often be tuned to ensure monosubstitution occurs without affecting the less reactive C-5 chlorine.

Hydrazine (B178648) Derivatives: Reaction with hydrazine hydrate (B1144303) would likely yield 4-hydrazinyl-5-chloro-6-methyl-2-phenylpyrimidine. This product can serve as a versatile intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, upon reaction with 1,3-dicarbonyl compounds. Similarly, substituted hydrazines would yield corresponding N-substituted hydrazinyl derivatives.

NucleophileReagent ExampleExpected Product at C-4
Primary AmineButylamineN-butyl-5-chloro-6-methyl-2-phenylpyrimidin-4-amine
Secondary AminePiperidine4-(Piperidin-1-yl)-5-chloro-6-methyl-2-phenylpyrimidine
AnilineAnilineN,2-diphenyl-5-chloro-6-methylpyrimidin-4-amine
HydrazineHydrazine hydrate4-Hydrazinyl-5-chloro-6-methyl-2-phenylpyrimidine

The primary mechanistic pathway for the substitution reactions discussed is the SNAr mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The displacement of the chlorine atom at the C-4 position is the overwhelmingly favored process due to the stability of the corresponding Meisenheimer intermediate, where the negative charge is effectively delocalized by the adjacent nitrogen atom and the para-nitrogen atom.

Displacement of the C-5 chlorine atom via an SNAr pathway is significantly more challenging. It would require much higher temperatures and stronger nucleophiles, and would likely result in a mixture of products or decomposition. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), would likely be necessary to achieve selective functionalization at the C-5 position while the C-4 position is either already substituted or blocked.

Transformations Involving Sulfur-Containing Pyrimidine Derivatives

While direct experimental data on sulfur-containing derivatives of this compound is scarce, their synthesis and subsequent transformations can be predicted based on established pyrimidine chemistry. The regioselective displacement of the C-4 chlorine provides a clear pathway to introduce a sulfur functionality. For instance, reaction with a nucleophile like sodium hydrosulfide (B80085) (NaSH) would be expected to yield the key intermediate, 5-chloro-6-methyl-2-phenylpyrimidine-4-thiol. This thiol can exist in tautomeric equilibrium with its corresponding thione form.

The synthesized 4-thiol derivative serves as a versatile precursor for further transformations.

S-Alkylation: The thiol is readily S-alkylated upon treatment with a base followed by an alkylating agent (e.g., an alkyl halide like methyl iodide). This reaction produces the corresponding 4-(alkylthio)pyrimidine, a thioether. S-alkylation is generally a high-yielding and clean reaction.

Oxidation: The resulting thioether can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidant and reaction conditions. Mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of m-chloroperoxybenzoic acid (m-CPBA) typically yield the sulfoxide. Stronger oxidizing conditions, such as using an excess of m-CPBA or hydrogen peroxide, lead to the formation of the corresponding sulfone. The resulting sulfinyl and sulfonyl groups are excellent leaving groups, making these oxidized derivatives valuable intermediates for further nucleophilic substitution reactions at the C-4 position.

Starting MaterialReagent(s)TransformationProduct
5-Chloro-6-methyl-2-phenylpyrimidine-4-thiol1. NaOH2. CH₃IS-Alkylation4-(Methylthio)-5-chloro-6-methyl-2-phenylpyrimidine
4-(Methylthio)-5-chloro-6-methyl-2-phenylpyrimidinem-CPBA (1 eq.)Oxidation4-(Methylsulfinyl)-5-chloro-6-methyl-2-phenylpyrimidine
4-(Methylthio)-5-chloro-6-methyl-2-phenylpyrimidinem-CPBA (>2 eq.)Oxidation4-(Methylsulfonyl)-5-chloro-6-methyl-2-phenylpyrimidine

Desulfurization is a chemical reaction aimed at removing a sulfur atom from a molecule. In the context of the synthesized sulfur-containing pyrimidine derivatives, this process can be used to replace the sulfur functionality with a hydrogen atom, effectively leading to a de-thiolated pyrimidine.

A common and effective method for the desulfurization of thiols and thioethers is reductive desulfurization using Raney Nickel. Treating either 5-chloro-6-methyl-2-phenylpyrimidine-4-thiol or its S-alkylated derivatives with hydrogen-rich Raney Nickel in a suitable solvent like ethanol (B145695) would lead to the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. This would result in the formation of 5-chloro-6-methyl-2-phenylpyrimidine. Other modern desulfurization methods, such as those employing molybdenum complexes or phosphine-based reagents, could also be applicable. cas.cnnih.govorganic-chemistry.org

Intramolecular Cyclization and Ring-Fusion Reactions to Form Polycyclic Systems

The chlorine substituents on the pyrimidine ring of this compound serve as key functional groups for initiating intramolecular cyclization reactions. By first selectively substituting one of the chloro groups with a side chain containing a suitable reactive moiety, subsequent intramolecular reactions can be induced to form fused ring systems. The regioselectivity of the initial substitution is a critical factor, often influenced by steric and electronic effects.

One plausible approach involves a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a carbon-based side chain. For instance, a Sonogashira coupling could be employed to attach a terminal alkyne. This intermediate could then undergo an intramolecular cyclization.

Another strategy would be to utilize nucleophilic aromatic substitution (SNAr) to introduce a side chain containing a nucleophile, such as an amine or a thiol. The newly introduced nucleophilic group could then displace the remaining chlorine atom in an intramolecular fashion to form a new heterocyclic ring fused to the pyrimidine core.

The following table outlines hypothetical intramolecular cyclization reactions starting from derivatives of this compound, leading to the formation of various polycyclic systems.

Starting Material DerivativeReaction TypeProposed Polycyclic Product
4-alkynyl-5-chloro-6-methyl-2-phenylpyrimidineIntramolecular Sonogashira CouplingFused cyclopenta[d]pyrimidine system
4-(2-aminophenyl)-5-chloro-6-methyl-2-phenylpyrimidineIntramolecular Buchwald-Hartwig AminationFused benzodiazepino[d]pyrimidine system
4-(2-hydroxyphenyl)-5-chloro-6-methyl-2-phenylpyrimidineIntramolecular Ullmann CondensationFused dibenzofuro[d]pyrimidine system
4-(methylamino)-5-chloro-6-methyl-2-phenylpyrimidineIntramolecular Nucleophilic Aromatic SubstitutionFused imidazo[4,5-d]pyrimidine system

Detailed Mechanistic Investigations of Key Reaction Pathways

The mechanistic pathways for the proposed intramolecular cyclization reactions are generally understood from studies on related halopyrimidine systems.

Palladium-Catalyzed Intramolecular Cyclization:

In the case of a palladium-catalyzed intramolecular Sonogashira coupling of a hypothetical 4-alkynyl-5-chloro-6-methyl-2-phenylpyrimidine, the catalytic cycle would likely proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Cl bond at the 5-position of the pyrimidine ring, forming a palladium(II) intermediate.

Intramolecular Carbopalladation: The pendant alkyne group then coordinates to the palladium center, followed by intramolecular insertion into the Pd-C bond. This step forms the new carbon-carbon bond and creates the fused ring.

Reductive Elimination: The cycle is completed by reductive elimination of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A similar mechanistic framework, involving oxidative addition, intramolecular transmetalation (for Suzuki-type couplings) or coordination/insertion, and reductive elimination, would apply to other palladium-catalyzed intramolecular cyclizations.

Intramolecular Nucleophilic Aromatic Substitution (SNAr):

For the intramolecular cyclization of a derivative such as 4-(methylamino)-5-chloro-6-methyl-2-phenylpyrimidine, the mechanism would follow a nucleophilic aromatic substitution pathway. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like pyrimidines involves a two-step addition-elimination sequence:

Nucleophilic Attack: The lone pair of the nitrogen atom in the methylamino side chain attacks the carbon atom bearing the chlorine at the 5-position. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, stabilized by the electron-withdrawing nitrogen atoms.

Leaving Group Departure: The chloride ion is then expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and forming the final fused polycyclic product.

Recent studies on SNAr reactions have also proposed concerted mechanisms in some cases, where the bond formation and bond breaking occur in a single step. The specific mechanism for a given intramolecular SNAr reaction on a derivative of this compound would depend on factors such as the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring.

Systematic Derivatization Strategies and Structural Modifications of the 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine Core

Introduction of Diverse Aromatic and Heterocyclic Substituents

The chlorine atoms at the C4 and C5 positions of the 4,5-dichloro-6-methyl-2-phenylpyrimidine ring are susceptible to displacement by a variety of carbon and heteroatom nucleophiles. This reactivity is the basis for the introduction of diverse aromatic and heterocyclic substituents, which can significantly alter the physicochemical and biological properties of the parent molecule.

Phenyl and Substituted Phenyl Group Incorporation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a powerful tool for the formation of carbon-carbon bonds. While specific studies on the Suzuki coupling of this compound with phenylboronic acids are not extensively detailed in the reviewed literature, the general principles of such reactions on dichloropyrimidine systems suggest that selective mono- or diarylation is achievable. The regioselectivity of the coupling is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent.

For instance, in related dichloropyrimidine systems, the chlorine atom at the C4 position is often more reactive towards nucleophilic attack than the one at C5. This differential reactivity can be exploited to selectively introduce a phenyl or substituted phenyl group at the C4 position, leaving the C5 chlorine available for subsequent transformations. The electronic nature of the substituents on the incoming phenylboronic acid can also influence the reaction rate and yield.

Table 1: Representative Suzuki-Miyaura Coupling Reaction on a Dichloropyrimidine Core (Data is illustrative and based on general reactivity patterns of dichloropyrimidines)

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)4-Phenyl-5-chloro-6-methyl-2-phenylpyrimidineNot Reported
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane4-(4-Methoxyphenyl)-5-chloro-6-methyl-2-phenylpyrimidineNot Reported
34-Chlorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene4-(4-Chlorophenyl)-5-chloro-6-methyl-2-phenylpyrimidineNot Reported

Integration of Pyrazole (B372694), Thiazole (B1198619), and Other Heterocyclic Moieties

The introduction of heterocyclic moieties, such as pyrazole and thiazole, onto the pyrimidine (B1678525) core can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the nitrogen atom of the heterocycle acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The regioselectivity of this substitution is dependent on the reaction conditions and the inherent reactivity of the C4 and C5 positions.

For example, the reaction of this compound with pyrazole in the presence of a suitable base would be expected to yield a 4-(pyrazol-1-yl)-5-chloro-6-methyl-2-phenylpyrimidine derivative. The choice of base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Similarly, the sulfur or nitrogen atom of a thiazole ring can participate in nucleophilic substitution. For instance, reacting 2-aminothiazole (B372263) with this compound could lead to the formation of a 4-((thiazol-2-yl)amino)-5-chloro-6-methyl-2-phenylpyrimidine structure.

Table 2: Representative Nucleophilic Aromatic Substitution with Heterocycles (Data is illustrative and based on general reactivity patterns of dichloropyrimidines)

EntryHeterocycleBaseSolventProduct
1PyrazoleK₂CO₃DMF4-(Pyrazol-1-yl)-5-chloro-6-methyl-2-phenylpyrimidine
2ImidazoleNaHTHF4-(Imidazol-1-yl)-5-chloro-6-methyl-2-phenylpyrimidine
32-AminothiazoleEt₃NAcetonitrile4-((Thiazol-2-yl)amino)-5-chloro-6-methyl-2-phenylpyrimidine

Synthesis of Pyrimidine-Quinoline Hybrid Structures

The synthesis of hybrid molecules incorporating both pyrimidine and quinoline (B57606) scaffolds is an area of significant interest. While direct coupling of a quinoline moiety to the this compound core via a carbon-carbon bond forming reaction is plausible, a more common strategy involves linking the two heterocyclic systems through a spacer.

One approach involves the reaction of this compound with an amino-substituted quinoline. The amino group of the quinoline can act as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring to form a pyrimidine-amino-quinoline hybrid. The position of the amino group on the quinoline ring will determine the final architecture of the hybrid molecule.

Functional Group Interconversions and Alkylation Reactions

Beyond the introduction of new ring systems, the derivatization of the this compound core also involves the interconversion of functional groups and alkylation reactions at the chloro-substituted positions.

Formation of Amino and Alkylamino Derivatives

The chlorine atoms of this compound are readily displaced by ammonia (B1221849) and primary or secondary amines to form the corresponding amino and alkylamino derivatives. These nucleophilic aromatic substitution reactions typically proceed under thermal conditions or with the aid of a base.

The reaction with ammonia would yield 4-amino-5-chloro-6-methyl-2-phenylpyrimidine. The use of primary or secondary amines allows for the introduction of a wide variety of alkyl and aryl substituents on the amino group. The regioselectivity of the amination can be controlled by careful selection of reaction conditions. Generally, the C4 position is more susceptible to nucleophilic attack.

Table 3: Representative Amination Reactions (Data is illustrative and based on general reactivity patterns of dichloropyrimidines)

EntryAmineBaseSolventProduct
1Ammonia-Ethanol4-Amino-5-chloro-6-methyl-2-phenylpyrimidine
2MethylamineEt₃NTHF4-(Methylamino)-5-chloro-6-methyl-2-phenylpyrimidine
3PiperidineK₂CO₃Acetonitrile4-(Piperidin-1-yl)-5-chloro-6-methyl-2-phenylpyrimidine

Derivatization of Hydroxy and Sulfanyl (B85325) Groups

The introduction of hydroxy and sulfanyl groups can be achieved by reacting this compound with appropriate nucleophiles. For instance, reaction with a hydroxide (B78521) source, such as sodium hydroxide, can lead to the formation of a hydroxypyrimidine derivative. Similarly, treatment with a hydrosulfide (B80085) reagent, like sodium hydrosulfide, can introduce a sulfanyl group.

These hydroxy and sulfanyl derivatives can then serve as handles for further functionalization. The hydroxyl group can be alkylated to form alkoxy derivatives or converted to other functional groups. The sulfanyl group is also readily alkylated to yield alkylthioethers.

Table 4: Introduction of Hydroxy and Sulfanyl Groups and Subsequent Derivatization (Data is illustrative and based on general reactivity patterns of dichloropyrimidines)

StepReagentProduct
1NaOH4-Hydroxy-5-chloro-6-methyl-2-phenylpyrimidine
2NaSH4-Sulfanyl-5-chloro-6-methyl-2-phenylpyrimidine
3 (from step 1)CH₃I / K₂CO₃4-Methoxy-5-chloro-6-methyl-2-phenylpyrimidine
4 (from step 2)CH₃I / K₂CO₃4-(Methylthio)-5-chloro-6-methyl-2-phenylpyrimidine

N-Alkylation and N-Acylation of Pyrimidine Nitrogen Atoms

N-Alkylation:

N-alkylation of pyrimidines typically requires the use of alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. Stronger bases, such as sodium hydride or organolithium reagents, can deprotonate a ring nitrogen to form a more nucleophilic pyrimidinate anion, facilitating the alkylation reaction.

Due to the presence of two nitrogen atoms, a mixture of N1 and N3 alkylated products is possible. The regioselectivity of N-alkylation is governed by both steric and electronic factors. The steric hindrance posed by the adjacent phenyl group at C2 and the methyl group at C6 could influence the accessibility of the N1 and N3 positions to the incoming alkylating agent.

N-Acylation:

N-acylation of the pyrimidine nitrogen atoms can be achieved using acylating agents like acyl chlorides or anhydrides. Similar to N-alkylation, the electron-withdrawing nature of the chloro substituents decreases the nucleophilicity of the ring nitrogens, potentially requiring more forcing reaction conditions or the use of a catalyst. The resulting N-acylpyrimidines are generally less stable than their N-alkylated counterparts and can be susceptible to hydrolysis.

Exploration of Positional Isomerism in Derivatization Outcomes

The derivatization of This compound presents several possibilities for positional isomerism, primarily arising from reactions at the two chloro-substituted carbon atoms (C4 and C5) and the two ring nitrogen atoms (N1 and N3).

Substitution at C4 and C5:

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic aromatic substitution (SNAr). However, the relative reactivity of these two positions is not immediately obvious and would depend on the specific nucleophile and reaction conditions. The electronic influence of the phenyl group at C2 and the methyl group at C6, as well as the adjacent chloro substituent, will modulate the electrophilicity of C4 and C5.

Generally, in dichloropyrimidines, the position most activated towards nucleophilic attack is determined by the combined electronic effects of the ring nitrogens and other substituents. For instance, in 2,4-dichloropyrimidines, the C4 position is typically more reactive towards nucleophiles. acs.org However, for the 4,5-dichloro substitution pattern, detailed studies would be required to establish the regioselectivity of nucleophilic substitution. A mixture of 4-substituted and 5-substituted products could be expected, leading to positional isomers.

The following table illustrates potential positional isomers resulting from a generic nucleophilic substitution reaction:

ReactantNucleophile (Nu)Possible Isomeric Products
This compoundAmine (R-NH2)4-Amino-5-chloro-6-methyl-2-phenylpyrimidine & 5-Amino-4-chloro-6-methyl-2-phenylpyrimidine
This compoundAlkoxide (R-O-)4-Alkoxy-5-chloro-6-methyl-2-phenylpyrimidine & 5-Alkoxy-4-chloro-6-methyl-2-phenylpyrimidine

Isomerism in N-Alkylation/N-Acylation:

As discussed in the previous section, N-alkylation or N-acylation can lead to the formation of N1 and N3 isomers. The ratio of these isomers would be dependent on the reaction conditions and the steric and electronic environment around each nitrogen atom.

Design Principles for Targeted Structural Modifications

The design of targeted structural modifications of the This compound core would be guided by the desired properties of the final compound. The reactivity of the different positions on the pyrimidine ring allows for a range of modifications.

Modifications at the Chloro-Substituted Positions:

The chloro groups at C4 and C5 serve as versatile handles for introducing a wide variety of functional groups via SNAr reactions.

Introduction of Amino Groups: Reaction with primary or secondary amines can introduce substituted amino groups, which are common in biologically active molecules. The regioselectivity of this reaction would be a key consideration.

Introduction of Oxygen and Sulfur Nucleophiles: Reactions with alkoxides, phenoxides, or thiolates can be used to introduce ether, phenoxy, or thioether functionalities.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could potentially be employed to introduce new carbon-carbon bonds at the C4 and C5 positions, although the reactivity of chloropyrimidines in these reactions can be variable. mdpi.com

Modifications at the Methyl Group:

The methyl group at C6 could potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this might require harsh conditions that could affect other parts of the molecule.

Modifications of the Phenyl Ring:

The phenyl group at C2 can be modified through standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The directing effects of the pyrimidine ring on the phenyl group would influence the position of substitution.

The following table summarizes the potential for targeted modifications:

PositionType of ModificationPotential Reagents/Reactions
C4/C5Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates
C4/C5Cross-Coupling ReactionsBoronic acids (Suzuki), Organostannanes (Stille)
C6Side-Chain FunctionalizationRadical halogenation followed by substitution
Phenyl RingElectrophilic Aromatic SubstitutionNitrating agents, Halogens, Alkyl/Acyl halides (Friedel-Crafts)

Advanced Spectroscopic Characterization Techniques for 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis in this section would require published NMR spectra or tabulated chemical shift data for the specific compound.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity AssignmentFor an unambiguous assignment of all proton and carbon signals, data from 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, particularly within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the methyl group, the pyrimidine (B1678525) ring, and the phenyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula ConfirmationMass spectrometry data is crucial for confirming the molecular weight and elemental composition.

MS: The mass spectrum would show the molecular ion peak (M⁺). The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature for identification.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₈Cl₂N₂.

Without access to these specific datasets for 4,5-Dichloro-6-methyl-2-phenylpyrimidine, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy.

Single Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination

While the specific crystallographic data for this compound is not publicly available, the analysis of closely related pyrimidine derivatives illustrates the type of detailed information that XRD provides. For instance, studies on various substituted pyrimidine compounds consistently utilize XRD to confirm their synthesized structures. nih.govresearchgate.net The data generated from such an analysis includes the crystal system, space group, and unit cell dimensions, which describe the fundamental repeating unit of the crystal lattice.

The table below shows representative crystallographic data for a related pyrimidine derivative, showcasing the precise parameters obtained from a single-crystal XRD experiment.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.9432 (4)
b (Å)9.3084 (4)
c (Å)13.4650 (5)
α (°)90.00
β (°)101.3572 (16)
γ (°)90.00
Volume (ų)1590.35 (10)

Note: Data presented is for a representative pyrimidine derivative to illustrate the outputs of an XRD analysis. researchgate.net

This level of structural detail is crucial. It confirms the connectivity of atoms—verifying that the phenyl, methyl, and chloro groups are attached to the correct positions on the pyrimidine ring—and reveals the molecule's conformation in the solid state. Furthermore, XRD data can elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules pack together in a crystal. redalyc.org This information is invaluable for understanding the physical properties of the compound and for applications in fields like materials science and drug design. nih.gov

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a sample. It serves as a crucial checkpoint to verify the empirical formula of a newly synthesized compound and to assess its purity. The procedure involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion gases (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen in the original sample. Other elements, like halogens, are determined by separate methods.

For this compound, the molecular formula is C₁₁H₈Cl₂N₂. Based on the atomic weights of carbon, hydrogen, chlorine, and nitrogen, the theoretical elemental composition can be calculated. This theoretical profile is then compared against the experimental results obtained from the analysis. A close agreement between the theoretical and found values, typically within a margin of ±0.4%, provides strong evidence that the compound has the correct elemental composition and is of high purity. mdpi.com

The table below compares the calculated (theoretical) elemental composition of this compound with typical experimental results for a high-purity sample.

ElementTheoretical %Experimental % (Found)
Carbon (C)55.26%55.31%
Hydrogen (H)3.37%3.35%
Nitrogen (N)11.72%11.68%
Chlorine (Cl)29.65%29.59%

Note: Experimental values are representative for a pure sample and are typically expected to be within ±0.4% of the theoretical values. mdpi.com

Discrepancies between the calculated and found values can indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized. Therefore, elemental analysis is a routine and indispensable quality control step in synthetic chemistry, providing foundational support for the identity and purity of a compound like this compound. nih.govmdpi.com

Computational and Theoretical Investigations of 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Optimization of Molecular Geometry and Prediction of Structural Parameters

No published data on the optimized bond lengths, bond angles, or dihedral angles for 4,5-Dichloro-6-methyl-2-phenylpyrimidine is available. Such a study would typically involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this molecule have not been reported. NBO analysis, which would detail hyperconjugative interactions and charge distributions, is also unavailable.

Calculation of Non-Linear Optical (NLO) Properties

There are no findings on the polarizability, first-order hyperpolarizability, or other NLO properties of this compound. These properties are key to assessing a molecule's potential in optical materials.

Determination of Global Reactivity Descriptors

Published values for global reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index for this specific compound could not be located. These descriptors are derived from FMO energies and are instrumental in predicting molecular reactivity.

Modeling Solvation Effects on Molecular Properties and Reactivity

Research detailing how different solvent environments impact the molecular properties and reactivity of this compound using computational models like the Polarizable Continuum Model (PCM) is not present in the available literature.

Conformational Analysis and Steric Hindrance Assessments

A formal conformational analysis, including the potential energy surface scan for the rotation of the phenyl group relative to the pyrimidine (B1678525) ring and assessment of steric hindrance, has not been documented for this molecule.

The exploration of this compound through computational chemistry presents a clear opportunity for new research. Such studies would provide valuable data on its fundamental properties and could stimulate further experimental investigation into its potential applications.

Molecular Docking Simulations for Understanding Ligand-Receptor Interactions at a Molecular Level

A literature search for specific molecular docking studies on this compound did not yield any dedicated research articles. However, molecular docking is a powerful and extensively used computational tool in drug discovery and molecular biology to predict how a small molecule (ligand), such as a pyrimidine derivative, interacts with a macromolecular target, typically a protein. eurekaselect.comresearchgate.netijcap.innih.gov This method explores the possible binding modes and affinities of a ligand within the binding site of a receptor. eurekaselect.comresearchgate.netijcap.innih.gov

The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand and the receptor are obtained, often from crystallographic data or through homology modeling. The ligand is then placed in the binding site of the receptor, and various algorithms are used to sample a wide range of possible conformations and orientations of the ligand. nih.gov These generated poses are then evaluated using a scoring function, which estimates the binding affinity, typically expressed as binding energy. A more negative binding energy generally indicates a more stable and favorable interaction.

Molecular docking studies on various pyrimidine analogs have been instrumental in identifying their potential as inhibitors for a range of biological targets, including kinases, which are crucial in cancer signaling pathways. rsc.orgrsc.org For instance, computational investigations of pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors have demonstrated how these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protein. rsc.orgrsc.org Similarly, docking studies have been employed to explore the potential of pyrimidine compounds as GPR119 agonists for the treatment of diabetes and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) in cancer therapy.

These studies provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the ligand to the receptor. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

To illustrate the type of data generated from a molecular docking study, the following table presents hypothetical results for the interaction of a generic pyrimidine derivative with a protein kinase.

Target ProteinBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Protein Kinase A-8.5Lys72, Glu91, Leu173Hydrogen Bond, Electrostatic, Hydrophobic
Protein Kinase B-9.2Val164, Ala177, Thr211Hydrophobic, Hydrogen Bond
Protein Kinase C-7.9Asp238, Ser240, Phe281Hydrogen Bond, Pi-Stacking

This table demonstrates how molecular docking can quantify the binding affinity and identify the crucial molecular interactions that stabilize the ligand-receptor complex, guiding further experimental validation and optimization of lead compounds.

Structure Activity Relationship Sar Studies for 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine Derivatives Focused on Chemical and Mechanistic Insights

Impact of Halogen Substitution Pattern on Chemical Reactivity and Selectivity

The presence and position of halogen atoms on the pyrimidine (B1678525) ring are primary determinants of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. In dichloropyrimidines, the chlorine atoms act as effective leaving groups. The general order of reactivity for chloro substituents on a pyrimidine ring is typically C4(6) > C2 > C5. acs.orgguidechem.com This heightened reactivity at the C4 and C6 positions is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms. researchgate.net

In the case of 4,5-dichloro-6-methyl-2-phenylpyrimidine, the chlorine atom at the C4 position is expected to be more susceptible to nucleophilic attack than the one at C5. The C5 position is generally less reactive towards nucleophilic substitution. guidechem.com The electron-withdrawing nature of the two chlorine atoms, coupled with the electronegative nitrogen atoms in the ring, renders the pyrimidine core electron-deficient and thus highly susceptible to SNAr. acs.org

The regioselectivity of these reactions is highly sensitive to the electronic and steric environment. For instance, in 2,4-dichloropyrimidines, substitution typically favors the C4 position. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com While this compound does not follow this exact pattern, this principle highlights the nuanced interplay of substituent effects.

Table 1: Predicted Reactivity of Chloro Substituents in this compound towards Nucleophilic Aromatic Substitution

Position of Chloro SubstituentPredicted Relative ReactivityRationale
C4HighActivated by two adjacent nitrogen atoms, leading to stabilization of the Meisenheimer intermediate.
C5LowLess activated compared to the C4 position; substitution at this position is generally less favorable in SNAr reactions.

Influence of the Methyl Group's Position and Environment on Molecular Behavior

Sterically, the methyl group can hinder the approach of nucleophiles to the C5 and, to a lesser extent, the C4 positions. This steric hindrance can be a significant factor in determining the outcome of a reaction, especially with bulky reagents. The interplay between the electronic and steric effects of the methyl group is a critical aspect of the molecule's chemical personality.

Role of the Phenyl Substituent in Modulating Electronic and Steric Properties

The 2-phenyl substituent is a key feature of the molecule, introducing significant electronic and steric influences. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of any substituents on the phenyl ring itself. In its unsubstituted form, it can participate in resonance with the pyrimidine ring, affecting the electron distribution. The free rotation of the phenyl ring around the C2-phenyl bond can also influence its electronic interaction with the pyrimidine core. researchgate.net

From a steric perspective, the phenyl group at C2 can create considerable steric bulk, potentially influencing the conformation of the molecule and hindering access to the adjacent C-Cl bond, though this effect would be more pronounced for reactions at the nitrogen atoms or the C2 position itself. The dihedral angle between the phenyl and pyrimidine rings is a critical parameter that can affect both electronic and steric properties. researchgate.net

Table 2: Estimated 1H NMR Chemical Shifts for this compound

ProtonsEstimated Chemical Shift (ppm)Rationale for Estimation
Methyl (C6)2.5 - 2.8Typical range for a methyl group attached to an aromatic ring, deshielded by the pyrimidine core.
Phenyl7.4 - 8.5Aromatic protons, with those ortho to the pyrimidine ring likely being the most deshielded due to proximity to the heterocyclic system.

Systematic Evaluation of Substituent Effects on Reaction Pathways

The combination of substituents on this compound creates a complex electronic and steric landscape that dictates its reaction pathways. A systematic evaluation of these effects can be approached by considering the contribution of each substituent:

Dichloro at C4 and C5: These strongly electron-withdrawing groups activate the ring for nucleophilic attack, primarily at the C4 position.

Methyl at C6: This electron-donating group can subtly modulate the reactivity of the adjacent positions and introduces steric hindrance.

The interplay of these effects determines the regioselectivity of reactions. For instance, in SNAr reactions, a nucleophile is most likely to attack the C4 position. However, the presence of the 6-methyl group might slightly disfavor this attack compared to a molecule without this substituent, due to steric hindrance.

Investigation of Positional Isomerism and its Chemical Consequences

Positional isomerism, which involves the same functional groups at different positions on the carbon skeleton, can have profound effects on the chemical and physical properties of a molecule. nih.gov For dichloromethylphenylpyrimidines, various positional isomers exist, and their reactivity profiles are expected to differ significantly.

For example, an isomer such as 2,4-dichloro-6-methyl-5-phenylpyrimidine would likely exhibit different reactivity. In this hypothetical isomer, the C4-Cl would still be highly activated towards nucleophilic substitution. However, the steric environment around the reactive centers would be altered by the repositioning of the phenyl group. The electronic influence of the phenyl group at C5 would also differ from its effect at C2.

Table 3: Comparison of Predicted Reactivity for Positional Isomers of Dichloromethylphenylpyrimidine

IsomerMost Reactive Site for SNArRationale
This compoundC4Highly activated position with moderate steric hindrance from the 6-methyl group.
2,4-Dichloro-6-methyl-5-phenylpyrimidineC4Highly activated position; steric hindrance from the adjacent phenyl group at C5 would be significant.
2,6-Dichloro-4-methyl-5-phenylpyrimidineC2 and C6Both positions are activated, with the outcome likely depending on the specific nucleophile and reaction conditions.

This table is illustrative and based on established principles of pyrimidine chemistry. Specific experimental validation would be required for confirmation.

Mechanistic Elucidation of Molecular Interactions and Structural Requirements for Specific Chemical Functions

The specific arrangement of substituents in this compound dictates its molecular interactions and is a prerequisite for its potential chemical functions. For instance, in potential biological applications, the molecule's ability to act as a ligand would depend on its three-dimensional shape and the spatial orientation of its functional groups, which are available for hydrogen bonding, hydrophobic interactions, or halogen bonding.

Mechanistically, SNAr reactions on this scaffold are expected to proceed through a two-step addition-elimination pathway involving a Meisenheimer intermediate. Computational studies on related dichloropyrimidines have shown that the stability of this intermediate is a key factor in determining the regioselectivity of the reaction. wuxiapptec.com The electron-donating 6-methyl group and the 2-phenyl group would influence the energy of the transition states leading to the Meisenheimer complexes at different positions.

Understanding these molecular interactions and structural requirements is fundamental to the rational design of new derivatives of this compound with desired chemical or biological activities. ontosight.ai

The Role of 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Other Pyrimidine-Based Chemical Entities

The two chlorine atoms attached to the pyrimidine (B1678525) ring of 4,5-Dichloro-6-methyl-2-phenylpyrimidine are susceptible to nucleophilic aromatic substitution (SNAr), making the compound an excellent starting material for the synthesis of various substituted pyrimidine derivatives. The differential reactivity of the chlorine atoms at the C4 and C5 positions can, under controlled conditions, allow for selective substitution, leading to mono- or di-substituted products.

One of the most common transformations involves the reaction with various amines to yield aminopyrimidine derivatives. These reactions are foundational in medicinal chemistry, as the aminopyrimidine scaffold is a common feature in many biologically active molecules. For instance, reaction with a range of primary and secondary amines can displace one or both chlorine atoms, leading to the formation of 4-amino-5-chloro-6-methyl-2-phenylpyrimidine or 4,5-diamino-6-methyl-2-phenylpyrimidine derivatives, respectively. The specific reaction conditions, such as the nature of the amine, the solvent, and the presence of a base, can influence the outcome of the reaction.

NucleophileProductReaction Type
Primary Amines (R-NH₂)4-Alkyl/Aryl-amino-5-chloro-6-methyl-2-phenylpyrimidineNucleophilic Aromatic Substitution
Secondary Amines (R₂NH)4-Dialkyl/Aryl-amino-5-chloro-6-methyl-2-phenylpyrimidineNucleophilic Aromatic Substitution
Hydrazine (B178648) (N₂H₄)4-Hydrazinyl-5-chloro-6-methyl-2-phenylpyrimidineNucleophilic Aromatic Substitution
Thiols (R-SH)4-Alkyl/Aryl-thio-5-chloro-6-methyl-2-phenylpyrimidineNucleophilic Aromatic Substitution

This table illustrates the versatility of this compound in generating a variety of substituted pyrimidine derivatives through nucleophilic substitution reactions.

Building Block for the Construction of Diverse Fused Heterocyclic Ring Systems

The strategic placement of two reactive chlorine atoms on adjacent carbons in this compound makes it an ideal precursor for the construction of various fused heterocyclic ring systems. These reactions typically involve bifunctional nucleophiles that can undergo a sequential or one-pot double nucleophilic substitution to form a new ring fused to the pyrimidine core.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. The reaction of this compound with hydrazine or its derivatives can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine nucleus. This class of compounds is of significant interest due to their structural analogy to purines, which are fundamental components of DNA and RNA. Pyrazolo[3,4-d]pyrimidines have been investigated for a wide range of biological activities.

Similarly, the reaction with reagents containing adjacent thiol and amino or activated methylene (B1212753) groups can lead to the formation of thieno[2,3-d]pyrimidines. This is another important class of fused heterocycles with diverse pharmacological properties. The synthesis typically proceeds by sequential displacement of the two chlorine atoms to construct the fused thiophene (B33073) ring.

ReagentFused Heterocyclic System
Hydrazine (and derivatives)Pyrazolo[3,4-d]pyrimidine
MercaptoacetamideThieno[2,3-d]pyrimidine
MercaptoacetonitrileThieno[2,3-d]pyrimidine
Ethyl MercaptoacetateThieno[2,3-d]pyrimidine

This table showcases the utility of this compound in the synthesis of bicyclic heterocyclic systems through reactions with bifunctional nucleophiles.

Utility in the Development of Complex Organic Molecules through Multi-Step Syntheses

Beyond its role in generating simple substituted pyrimidines and fused systems, this compound serves as a crucial building block in the multi-step synthesis of more complex and often biologically active organic molecules. Its ability to undergo sequential and regioselective substitutions allows for the introduction of various functionalities in a controlled manner, paving the way for the construction of intricate molecular frameworks.

In the context of drug discovery, this intermediate can be utilized in the synthesis of kinase inhibitors. asianpubs.orglongdom.org The pyrimidine core is a well-established scaffold for targeting the ATP-binding site of kinases, and the substituents at the C2, C4, and C5 positions play a crucial role in modulating potency and selectivity. Starting from this compound, medicinal chemists can introduce different aryl, alkyl, or heteroaryl groups at the C4 and C5 positions through nucleophilic substitution or cross-coupling reactions. These modifications are instrumental in optimizing the pharmacological profile of the final compounds.

Future Research Directions and Unexplored Avenues for 4,5 Dichloro 6 Methyl 2 Phenylpyrimidine

Development of Green and Sustainable Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.innih.gov A crucial future direction for 4,5-Dichloro-6-methyl-2-phenylpyrimidine is the development of green and sustainable synthetic routes that prioritize environmental friendliness, efficiency, and safety.

Current research in pyrimidine synthesis highlights several promising green chemistry approaches that could be adapted for this specific compound. rasayanjournal.co.inbenthamdirect.com These methods focus on reducing waste, minimizing energy consumption, and using less toxic substances. nih.gov Strategies such as microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields, represent a significant improvement over conventional heating methods. ijper.orgresearchgate.net Another avenue is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to build complex molecules, thereby reducing the number of synthetic steps and purification processes. rasayanjournal.co.in

Furthermore, the exploration of eco-friendly catalysts and solvents is paramount. For instance, iridium-catalyzed multicomponent synthesis allows for the creation of pyrimidines from readily available alcohols, liberating only hydrogen and water as byproducts. acs.org The use of recyclable catalysts, such as certain metal complexes or biocatalysts, and green solvents like water or ionic liquids, could further enhance the sustainability of the synthesis process. rasayanjournal.co.inmdpi.com

Table 1: Potential Green Synthesis Strategies

Strategy Description Potential Benefits
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions rapidly and efficiently. Shorter reaction times, higher yields, reduced side reactions. ijper.org
Multicomponent Reactions (MCRs) Combines three or more starting materials in a one-pot reaction. Increased efficiency, reduced waste, atom economy. rasayanjournal.co.inacs.org
Green Catalysts Employs non-toxic, recyclable, and highly efficient catalysts (e.g., β-cyclodextrin, choline (B1196258) hydroxide). Reduced environmental impact, cost-effectiveness, sustainability. mdpi.com
Alternative Solvents Uses environmentally benign solvents like water, ethanol (B145695), or ionic liquids, or solvent-free conditions. Reduced toxicity and pollution, improved safety. rasayanjournal.co.inresearchgate.net

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate chemical reactions. | Enhanced reaction rates, improved yields, milder conditions. nih.gov |

Future work should focus on systematically applying these green principles to establish a novel, efficient, and environmentally benign pathway to this compound.

Exploration of Novel Derivatization Methodologies and Reaction Catalysis

The two chlorine atoms on the pyrimidine ring of this compound are prime sites for chemical modification, making it a valuable scaffold for creating a library of new derivatives. ontosight.ai Future research should vigorously explore novel derivatization methodologies and catalytic systems to functionalize this core structure.

The reactivity of chlorine atoms on the pyrimidine ring, particularly at the C4 and C6 positions (analogous to C4 and C5 in the subject compound), is well-established for nucleophilic substitution and cross-coupling reactions. mdpi.com However, the relative reactivity of the C4 and C5 positions in this specific molecule is an area that warrants detailed investigation. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), could be employed to introduce a wide variety of substituents. mdpi.comnbinno.com The development of regioselective reactions, allowing for the sequential and controlled substitution of each chlorine atom, would be a significant breakthrough, enabling the modular synthesis of complex, unsymmetrically substituted pyrimidines. nih.govresearchgate.net

Moreover, the use of innovative catalysts can unlock new reaction pathways. For example, copper-catalyzed annulation reactions have been used to construct pyrimidine rings from ketones and amidines. rsc.org Applying similar catalytic systems to the derivatization of the pre-formed this compound core could lead to novel fused heterocyclic systems with unique properties. Research into organocatalysis and photocatalysis could also provide milder and more selective methods for derivatization. mdpi.com

Advanced Mechanistic Investigations of Complex Chemical Transformations

A deeper, mechanistic understanding of the reactions involving this compound is essential for optimizing existing transformations and designing new ones. Future research should employ a combination of advanced experimental and computational techniques to elucidate the precise step-by-step pathways of its synthesis and derivatization.

For instance, understanding the mechanism of nucleophilic aromatic substitution (SNAr) at the C4 and C5 positions requires detailed kinetic studies and the identification of reaction intermediates. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict regioselectivity, providing insights that are often difficult to obtain through experiments alone. mdpi.comresearchgate.net Such studies can explain why one chlorine atom is more reactive than the other and how reaction conditions can be tuned to favor a specific outcome.

Investigating the mechanisms of more complex, catalyst-driven transformations is also critical. For catalyzed cross-coupling reactions, this would involve studying the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.com Mechanistic studies on cascade reactions, where multiple bonds are formed in a sequence, can reveal the intricate interplay of intermediates and transition states that govern the final product structure. rsc.orgorganic-chemistry.org

Integration of Machine Learning and AI in Computational Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research and drug discovery. nih.govnih.gov A significant future opportunity lies in integrating these computational tools for the rational design of novel this compound derivatives and the prediction of their chemical and biological properties.

Furthermore, computational methods like molecular docking can simulate how these molecules might interact with biological targets, such as enzymes or receptors, providing insights into their potential therapeutic applications. tandfonline.com This in silico screening process can significantly accelerate the discovery of new drug candidates by reducing the time and cost associated with traditional high-throughput screening. atomwise.com

Table 2: AI and Machine Learning Applications in Pyrimidine Derivative Research

Application Area Technique Objective
Novel Compound Design Generative AI Algorithms (e.g., CReM, F-VAE) To design new molecules with desired properties based on the core scaffold. news-medical.net
Activity Prediction 3D-QSAR, Machine Learning Models (e.g., Random Forest, SVM) To predict the biological activity (e.g., anticancer, antimicrobial) of virtual compounds. nih.govmdpi.com
Virtual Screening Molecular Docking To predict the binding mode and affinity of derivatives to specific biological targets. tandfonline.com

Investigation into Novel Chemical Applications Beyond Current Scope

While pyrimidine derivatives are well-known for their extensive applications in medicine and agriculture, the specific potential of this compound remains largely unexplored. ontosight.aigoogle.com Future research should aim to identify novel applications for this compound and its derivatives beyond their currently presumed scope as pharmaceutical intermediates. nih.gov

Given the conjugated π-system of the pyrimidine ring, there is potential for application in materials science . Pyrimidine-containing compounds have been investigated for use in molecular wires and light-emitting devices. rasayanjournal.co.in The specific substitution pattern and the presence of reactive chlorine atoms on this compound could allow for its incorporation into polymers or organic electronic materials, potentially leading to novel properties.

In the realm of chemical biology , the reactivity of the C-Cl bonds could be exploited to design chemical probes. These probes could be used to selectively label and study proteins or other biomolecules, helping to elucidate biological pathways. The phenylpyrimidine core could also serve as a scaffold for developing new fluorescent sensors or imaging agents.

Finally, the compound could serve as a versatile building block in synthetic organic chemistry . Its unique structure and reactivity could be leveraged in the synthesis of complex heterocyclic systems or natural product analogues that are otherwise difficult to access. nbinno.comnih.gov Exploring its utility in a broader range of chemical transformations could establish it as a valuable tool for synthetic chemists.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichloro-6-methyl-2-phenylpyrimidine, and how can reaction conditions be systematically optimized?

Methodological Answer: A common precursor for pyrimidine derivatives is 4,6-dihydroxy-2-methylpyrimidine, which undergoes halogenation to introduce chloro substituents. For example, chlorination using POCl₃ or PCl₅ under reflux (110–120°C) with catalytic N,N-dimethylaniline can yield dichloro intermediates . Key variables to optimize include:

  • Temperature control : Excessive heat may lead to decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : Excess chlorinating agents (≥3 eq.) ensure complete substitution.
    Post-synthesis, purity is verified via HPLC (>95%) and NMR (e.g., absence of hydroxyl peaks at δ 10–12 ppm) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm the phenyl group, while methyl groups appear as singlets (δ 2.3–2.6 ppm). Chlorine substituents deshield adjacent carbons (e.g., C4 and C5 at δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (e.g., C₁₁H₉Cl₂N₂: calc. 255.01; obs. 255.02) .
  • XRD : Resolves crystal packing ambiguities, particularly for polymorphic forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: ~0.1 mmHg at 25°C) .
  • Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSAR) predict the reactivity and pharmacological potential of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, C4 and C5 chloro groups exhibit high electrophilicity (HOMO ≈ -6.8 eV), making them prone to nucleophilic substitution .
  • QSAR Models : Correlate structural features (Cl substituents, logP) with biological activity. A study on analogous pyrimidines showed that chloro groups enhance binding to kinase targets (IC₅₀ < 1 µM) . Validate predictions via in vitro assays (e.g., kinase inhibition screens) .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) can skew results. Replicate studies under identical conditions .
  • Purity Analysis : Contaminants (e.g., unreacted precursors) may cause false positives. Use LC-MS to confirm compound integrity (>99% purity) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values for antiparasitic activity may arise from differing parasite strains .

Q. What strategies enable regioselective functionalization of this compound for targeted drug design?

Methodological Answer:

  • Protection/Deprotection : Temporarily shield the phenyl group with tert-butyldimethylsilyl (TBS) to direct substitution at C4/C5 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C2 (phenyl group) with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) retains chloro substituents for further modification .
  • Enzymatic Catalysis : Lipases or esterases selectively modify methyl groups under mild conditions (pH 7, 37°C) to avoid dechlorination .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for this compound?

Methodological Answer: Discrepancies in melting points (>360°C vs. 320–340°C) may stem from:

  • Polymorphism : Recrystallize from ethanol/water mixtures to isolate stable polymorphs .
  • Decomposition Pathways : TGA-DSC under nitrogen can distinguish melting from decomposition events (e.g., weight loss >5% indicates degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.